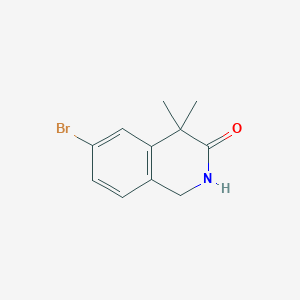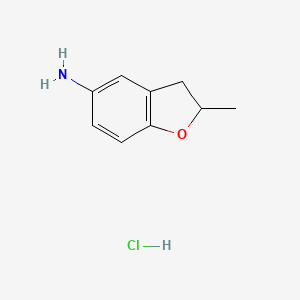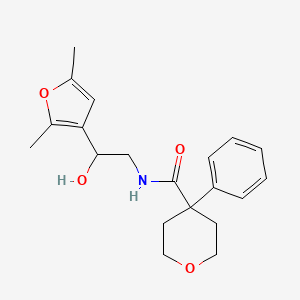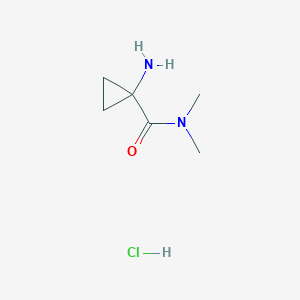
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 6-Bromo-DIDI, is an organobromine compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and medical research. 6-Bromo-DIDI is a promising compound for drug development due to its unique properties, such as its low toxicity, high solubility, and low cost.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
6-Bromo-4-iodoquinoline, closely related to 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, is identified as a critical intermediate in the synthesis of numerous biologically active molecules, including GSK2126458. This synthesis involves a multi-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, leading to cyclization and substitution reactions that underline the compound's utility in medicinal chemistry and drug discovery (Wang et al., 2015).
Photolabile Protecting Group for Carboxylic Acids
A novel photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which shows similarities in structure and reactivity to the discussed compound, demonstrates high efficiency and sensitivity to multiphoton excitation. This makes it especially useful in vivo for caging biological messengers, owing to its superior quantum efficiency and increased solubility compared to other caging groups. Its low fluorescence is also advantageous for biological applications, showcasing the compound's potential in biochemical research and development (Fedoryak & Dore, 2002).
Antifungal Bioactivities
The compound 6-bromo-3-propylquinazolin-4-one, which shares the quinazolinone core with 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, was synthesized through a method involving phase transfer catalysis. This compound demonstrated good antifungal activity, highlighting the potential therapeutic applications of derivatives of 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. The synthesis route offers a simple and efficient way to create a variety of 3-alkylquinazolin-4-one derivatives, expanding the scope of research into their biological activities and potential drug development applications (Ouyang et al., 2006).
Eigenschaften
IUPAC Name |
6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVRXCQJZCBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)




![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)

![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)
![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)
![methyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2914996.png)


![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)
